2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

Vue d'ensemble

Description

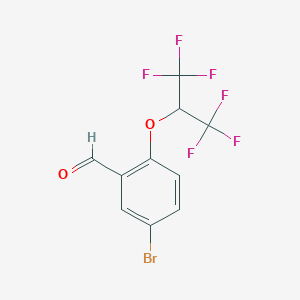

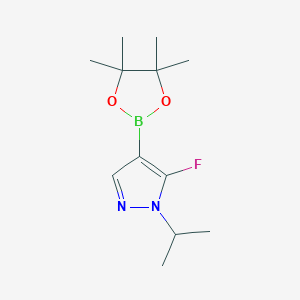

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is1S/C6H11ClO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Applications De Recherche Scientifique

Sulfonylation and Transformation Processes

- Sulfonylation in Synthesis : The compound 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride, due to its sulfonyl chloride group, plays a crucial role in chemical synthesis, particularly in sulfonylation reactions. For instance, methylenecyclopropylcarbinols, when treated with sulfonyl chloride, form sulfonated products, which can be transformed into corresponding 3-methylenecyclobutyl sulfonates through specific chromatography techniques. Such transformations are essential in synthesizing various organic compounds and are substantiated by computational studies to understand the underlying mechanisms (Shao, Li, & Shi, 2007).

- Reactivity and Rearrangements : Additionally, this compound demonstrates significant reactivity and potential for rearrangements in organic synthesis. For example, a specific treatment involving potassium hydroxide leads to the rearrangement of certain sulfonyl-ethanones, showcasing the compound's role in facilitating novel chemical pathways and transformations (Bin, Lee, & Kim, 2004).

Synthesis of Sulfonyl Chlorides

- Industrial Applications : Sulfonyl chlorides are integral in producing various commercial products, including detergents, pharmaceuticals, dyes, and herbicides. The synthesis of such compounds often involves the oxidation of thiols, disulfides, or the reaction of sulfonic acids with specific reagents. A novel synthesis method involving chlorine dioxide presents a convenient and high-yield approach, offering a valuable alternative to traditional methods with certain advantages in terms of reaction conditions and product yield (Lezina, Rubtsova, & Kuchin, 2011).

Use in Organic Synthesis

- Difunctionalization Processes : The sulfonyl chloride moiety is fundamental in difunctionalization processes, an essential technique in organic synthesis. For instance, visible-light-mediated sulfonylation of vinylcyclopropanes with sulfonyl chlorides facilitates the synthesis of sulfonylmethyl-substituted compounds. This process benefits from mild conditions, the use of readily available reagents, and eco-friendly energy sources (Wang et al., 2019).

- Catalysis in Sulfonylation Reactions : The compound also finds application in catalysis, particularly in sulfonylation reactions. For example, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids are used as reaction media and catalysts for Friedel-Crafts sulfonylation, enhancing reactivity and yield under ambient conditions. Such studies also delve into the mechanistic aspects, contributing to our understanding of these chemical processes (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

2-(1-methylcyclopropyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQVPPZLZQZNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)

![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)

![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)